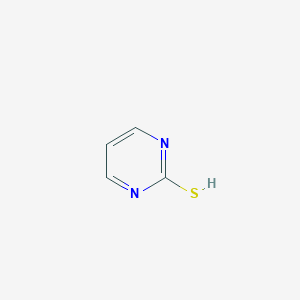

pyrimidine-2-thiol

Description

BenchChem offers high-quality pyrimidine-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about pyrimidine-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyrimidine-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCQSNAFLVXVAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(N=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Synthesis Methods for Pyrimidine-2-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental synthetic routes to pyrimidine-2-thiol and its derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The versatile reactivity of the thiol group and the diverse biological activities associated with the pyrimidine (B1678525) scaffold make these compounds valuable building blocks for the synthesis of novel therapeutic agents. This document details the most common and effective synthesis methodologies, complete with experimental protocols, quantitative data, and visual representations of the reaction pathways.

Condensation of α,β-Unsaturated Ketones (Chalcones) with Thiourea (B124793)

One of the most prevalent and versatile methods for synthesizing 4,6-diarylpyrimidine-2-thiol derivatives involves the cyclocondensation of α,β-unsaturated ketones, commonly known as chalcones, with thiourea. This reaction typically proceeds under basic conditions, with an alcoholic solvent, and affords the desired products in good to excellent yields.

The general reaction scheme involves the Michael addition of thiourea to the chalcone, followed by intramolecular cyclization and dehydration to form the pyrimidine ring.

Logical Relationship: Chalcone Condensation Pathway

The Multifaceted Biological Activities of 2-Thio-Containing Pyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold, a fundamental building block of nucleic acids, has long been a privileged structure in medicinal chemistry. The introduction of a sulfur atom at the 2-position of the pyrimidine ring gives rise to 2-thio-containing pyrimidines, a class of compounds that has demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological properties of these compounds, with a focus on their anticancer, antibacterial, antiviral, and antifungal activities. Detailed experimental protocols for key biological assays are provided, along with quantitative data and visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity

A significant body of research has highlighted the potential of 2-thio-containing pyrimidines as anticancer agents.[1][2] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including leukemia, colon, and breast cancer.[2] The anticancer activity of these derivatives is often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and to induce apoptosis.[3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 2-thio-containing pyrimidine derivatives, expressed as the half-maximal inhibitory concentration (IC50) or the concentration required for 50% growth inhibition (GI50).

| Compound ID/Reference | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Compound 1c | Leukemia (HL-60) | 0.0034 (IC50) | [3] |

| Compound 1c | Leukemia (SR) | Not specified | [3] |

| Thiazolo[4,5-d]pyrimidine 3b | Melanoma (A375) | 24.4 (IC50) | [4] |

| Thiazolo[4,5-d]pyrimidine 3b | Melanoma (C32) | Not specified | [4] |

| Thiazolo[4,5-d]pyrimidine 3b | Prostate (DU145) | Not specified | [4] |

| Thiazolo[4,5-d]pyrimidine 3b | Breast (MCF-7/WT) | Not specified | [4] |

| 2-Thiopyrimidine/chalcone hybrid 9d | Leukemia (K-562) | 0.77 | [5] |

| 2-Thiopyrimidine/chalcone hybrid 9f | Leukemia (K-562) | 1.37 | [5] |

| 2-Thiopyrimidine/chalcone hybrid 9n | Leukemia (K-562) | Not specified | [5] |

| 2-Thiopyrimidine/chalcone hybrid 9p | Leukemia (K-562) | 1.74 | [5] |

| 2-Thiopyrimidine/chalcone hybrid 9a | Breast (MCF-7) | 1.37 | [5] |

| 2-Thiopyrimidine/chalcone hybrid 9r | Breast (MCF-7) | 3.56 | [5] |

| Thieno[2,3-d]pyrimidine 14 | Breast (MCF-7) | 22.12 | [6] |

| Thieno[2,3-d]pyrimidine 13 | Breast (MCF-7) | 22.52 | [6] |

| Thieno[2,3-d]pyrimidine 9 | Breast (MCF-7) | 27.83 | [6] |

| Thieno[2,3-d]pyrimidine 12 | Breast (MCF-7) | 29.22 | [6] |

Signaling Pathways in Cancer

The anticancer effects of 2-thio-containing pyrimidines are often mediated through the modulation of key signaling pathways that are frequently dysregulated in cancer. Two such pathways are the STAT3 and PI3K/Akt signaling cascades.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and angiogenesis.[1] Constitutive activation of STAT3 is observed in many human tumors and is often associated with a poor prognosis.[1] Some 2-thiopyrimidine derivatives have been shown to inhibit STAT3 signaling, leading to an anti-cancer effect.[1]

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, survival, and metabolism. Its aberrant activation is a common feature in many cancers.[3] Some 2-thiopyrimidine derivatives have demonstrated the ability to inhibit this pathway, contributing to their anticancer properties.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

2-thio-containing pyrimidine compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-thio-containing pyrimidine compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium from the wells and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Antibacterial Activity

Several 2-thio-containing pyrimidine derivatives have demonstrated promising activity against a range of pathogenic bacteria, including multidrug-resistant strains.[7] Their mechanism of action can involve the inhibition of essential bacterial enzymes or interference with cell wall synthesis.

Quantitative Antibacterial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of various 2-thio-containing pyrimidine derivatives against different bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID/Reference | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 6c | Staphylococcus aureus (multidrug-resistant) | 125 | [7] |

| Compound 6m | Staphylococcus aureus (multidrug-resistant) | 500 | [7] |

| Compound 6m | Escherichia coli (multidrug-resistant) | 500 | [7] |

| Potassium 2-hetaryl[1][7][8]triazolo-[1,5-с]quinazoline-5-thiolate 102a,b | Staphylococcus aureus | 12.5 | [9] |

| Pyridothienopyrimidine derivatives | Staphylococcus aureus 25923 | 15.63 | Not specified in provided text |

| Pyridothienopyrimidine derivatives | Bacillus cereus 33018 | Not specified | Not specified in provided text |

| Pyridothienopyrimidine derivatives | Bacillus subtilis 6633 | Not specified | Not specified in provided text |

| Pyridothienopyrimidine derivatives | Escherichia coli 8739 | Not specified | Not specified in provided text |

| Pyridothienopyrimidine derivatives | Salmonella typhimurium 14028 | Not specified | Not specified in provided text |

| Pyridothienopyrimidine derivatives | Pseudomonas aeruginosa 27853 | Not specified | Not specified in provided text |

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton agar (B569324) plates

-

Sterile cotton swabs

-

2-thio-containing pyrimidine compounds impregnated on sterile paper disks (6 mm)

-

Forceps

-

Incubator

-

Ruler or calipers

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium in a suitable broth, adjusting the turbidity to match a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure a uniform lawn of bacterial growth.

-

Disk Placement: Using sterile forceps, place the paper disks impregnated with the 2-thio-containing pyrimidine compounds onto the surface of the inoculated agar plate. Ensure that the disks are firmly in contact with the agar and are spaced far enough apart to prevent overlapping of the inhibition zones.

-

Incubation: Invert the plates and incubate them at 37°C for 16-18 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

-

Interpretation: The diameter of the zone of inhibition is used to determine whether the bacterium is susceptible, intermediate, or resistant to the compound, based on standardized interpretive charts.

Antiviral Activity

Certain 2-thio-containing pyrimidine nucleoside analogues have exhibited potent activity against various viruses, particularly herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV).[10] Their mechanism of action often involves the inhibition of viral DNA polymerase, a key enzyme in viral replication.

Quantitative Antiviral Activity Data

The following table summarizes the 50% effective concentration (EC50) values of selected 2-thio-containing pyrimidine nucleosides against different viruses. The EC50 represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro.

| Compound ID/Reference | Virus | EC50 (µM) | Reference |

| 2'-deoxy-5-ethyl-2-thiocytidine (TN-53) | HSV-1 | 0.04 | [10] |

| 2'-deoxy-5-propyl-2-thiocytidine (TN-54) | HSV-1 | 0.15 | [10] |

| 2'-deoxy-5-propyl-2-thiouridine (TN-51) | VZV (CaQu strain) | 0.0031 | [10] |

| 5-bromovinyl-2-thiouracil arabinoside (TN-65) | VZV (CaQu strain) | 0.0038 | [10] |

| 5-styryl-2-thiouracil arabinoside (TN-67) | VZV (CaQu strain) | 0.0026 | [10] |

| 2'-deoxy-5-ethyl-4'-thiouridine (3i) | HSV-1, HSV-2, VZV | Significant activity | [11] |

| 2'-deoxy-5-propyl-4'-thiouridine (3ii) | HSV-1, VZV | Highly active | [11] |

| 2'-deoxy-5-isopropyl-4'-thiouridine (3iii) | HSV-1, VZV | Highly active | [11] |

| 5-cyclopropyl-2'-deoxy-4'-thiouridine (3iv) | HSV-1, VZV | Highly active | [11] |

| 2'-deoxy-4'-thio-5-vinyluridine (3viii) | HSV-1, VZV | Highly active | [11] |

| 5-(2-chloroethyl)-2'-deoxy-4'-thiouridine (3xx) | HSV-1, VZV | Highly active | [11] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell culture.

Materials:

-

Susceptible host cell line (e.g., Vero cells for HSV)

-

Virus stock

-

Complete cell culture medium

-

6-well or 12-well plates

-

2-thio-containing pyrimidine compounds

-

Overlay medium (e.g., medium containing methylcellulose (B11928114) or agar)

-

Crystal violet staining solution

-

Formalin solution

Procedure:

-

Cell Seeding: Seed the host cells in multi-well plates to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of the 2-thio-containing pyrimidine compound in culture medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

-

Infection and Treatment: Remove the culture medium from the cell monolayers. Add the virus dilution to the wells and incubate for 1-2 hours to allow for viral adsorption. After adsorption, remove the virus inoculum and add the different concentrations of the compound to the respective wells.

-

Overlay: Add the overlay medium to each well. The overlay restricts the spread of the virus, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days for HSV).

-

Plaque Visualization: After incubation, fix the cells with formalin and stain them with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Antifungal Activity

Derivatives of 2-thio-containing pyrimidines have also been investigated for their antifungal properties. While extensive quantitative data is less readily available in the reviewed literature compared to other activities, preliminary studies indicate their potential in combating fungal pathogens.

Quantitative Antifungal Activity Data

The following table shows the minimum inhibitory concentration (MIC) values for a pyrimidine-2,4-dione derivative connected with 2H-thiopyran against various fungal strains.

| Compound ID/Reference | Fungal Strain | MIC (µg/mL) | Reference |

| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Candida albicans | 0.25 | [12] |

| Compound 3e and 3f | Microsporum audouinii | 4 | [12] |

| Compound 3d and 3e | Cryptococcus neoformans | 4 | [12] |

| Compound 3a | Cryptococcus neoformans | 1 | [12] |

| Compound 3h | Cryptococcus neoformans | 2 | [12] |

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

The broth microdilution method is a common technique used to determine the minimum inhibitory concentration (MIC) of antifungal agents.

Materials:

-

Fungal strain of interest

-

Standardized fungal inoculum

-

96-well microtiter plates

-

Antifungal susceptibility testing broth (e.g., RPMI-1640)

-

2-thio-containing pyrimidine compounds

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the 2-thio-containing pyrimidine compounds in the microtiter plates using the appropriate broth.

-

Inoculum Addition: Add a standardized inoculum of the fungal strain to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., approximately 50% or 100% inhibition) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Conclusion

The diverse biological activities of 2-thio-containing pyrimidines underscore their significance as a versatile scaffold in drug discovery. Their demonstrated efficacy against cancer, bacteria, viruses, and fungi provides a strong rationale for their continued exploration and development. The experimental protocols and data presented in this guide offer a foundational resource for researchers and scientists working to unlock the full therapeutic potential of this promising class of compounds. Further investigation into their structure-activity relationships and mechanisms of action will be crucial in designing next-generation therapeutic agents with enhanced potency and selectivity.

References

- 1. researchhub.com [researchhub.com]

- 2. researchgate.net [researchgate.net]

- 3. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. asm.org [asm.org]

- 7. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antiherpesvirus activities of 5-alkyl-2-thiopyrimidine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and anti-herpes virus activity of 2'-deoxy-4'-thiopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Reaction Mechanisms in Pyrimidine-2-thiol Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involved in the synthesis of pyrimidine-2-thiols, a crucial scaffold in medicinal chemistry and drug development. This document details the primary synthetic routes, presents quantitative data in a structured format, provides detailed experimental protocols for key reactions, and visualizes the reaction pathways and workflows using the DOT language for Graphviz.

Introduction

Pyrimidine-2-thiols and their derivatives are a significant class of heterocyclic compounds due to their wide range of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The pyrimidine (B1678525) core is a fundamental component of nucleobases, making its derivatives of great interest in the design of bioactive molecules.[3] The 2-thiol functionality provides a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery programs.[4] Understanding the underlying reaction mechanisms for the synthesis of this important scaffold is paramount for optimizing reaction conditions, improving yields, and designing novel synthetic strategies.

This guide will delve into the most prominent reaction mechanisms for the synthesis of pyrimidine-2-thiols, including the renowned Biginelli reaction, the condensation of β-dicarbonyl compounds with thiourea (B124793), and a modern one-pot synthesis involving S-alkylisothioureas.

Core Reaction Mechanisms and Synthetic Routes

The synthesis of the pyrimidine-2-thiol core is primarily achieved through cyclocondensation reactions. The most common strategies involve the reaction of a three-carbon component with a thiourea-containing fragment.

The Biginelli Reaction

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1893, is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester (or other 1,3-dicarbonyl compound), and thiourea (or urea).[5][6] This acid-catalyzed reaction is a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones (DHPYs).[7]

The reaction mechanism has been a subject of discussion, with several plausible pathways proposed. The most widely accepted mechanism proceeds through an N-acyliminium ion intermediate.[5][8]

The proposed mechanism involves the following key steps:

-

Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and thiourea to form an N-acyliminium ion. This step is often the rate-determining step.[5]

-

Nucleophilic Addition: The enol form of the β-ketoester then acts as a nucleophile, attacking the electrophilic iminium ion.

-

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization via the attack of the amino group onto the carbonyl carbon of the ketoester. Subsequent dehydration leads to the formation of the stable 3,4-dihydropyrimidin-2(1H)-thione ring.[8]

Figure 1: Biginelli reaction mechanism.

Condensation of α,β-Unsaturated Ketones (Chalcones) with Thiourea

A widely employed method for synthesizing 4,6-diarylpyrimidine-2-thiols involves the cyclocondensation of α,β-unsaturated ketones, commonly known as chalcones, with thiourea.[9][10] This reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521), in an alcoholic solvent.[10]

The reaction mechanism is proposed to proceed as follows:

-

Michael Addition: The thiourea, acting as a nucleophile, attacks the β-carbon of the chalcone (B49325) in a Michael addition reaction.

-

Cyclization: The intermediate then undergoes intramolecular cyclization, with one of the amino groups of the thiourea attacking the carbonyl carbon of the ketone.

-

Dehydration and Tautomerization: Subsequent dehydration and tautomerization lead to the formation of the aromatic pyrimidine-2-thiol ring.

Figure 2: Chalcone and thiourea condensation.

One-Pot Synthesis from S-Alkylisothiourea and β-Ketoester

A more recent and efficient approach involves a one-pot, two-stage, base/acid-mediated condensation of an S-alkylisothiourea with a β-ketoester.[11][12][13] This method offers several advantages, including milder reaction conditions and the avoidance of overalkylation side products.[11]

The plausible reaction mechanism is as follows: [11]

-

Stage 1 (Base-mediated): The reaction is initiated by the base-mediated condensation of the isothiourea with the β-ketoester to form an intermediate which readily cyclizes to a cyclic aldol (B89426) intermediate.

-

Stage 2 (Acid-mediated): The addition of acid promotes the dehydration and aromatization of the cyclic aldol intermediate to yield the final 4-pyrimidone-2-thioether product.

Figure 3: One-pot synthesis workflow.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of various pyrimidine-2-thiol derivatives via the different methods described.

Table 1: Biginelli Reaction of Aldehydes, Ethyl Acetoacetate (B1235776), and Thiourea

| Entry | Aldehyde | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde (B42025) | NH₄H₂PO₄ | 2 | - | [14] |

| 2 | m-Nitrobenzaldehyde | NH₄H₂PO₄ | 2 | 85 | [14] |

| 3 | p-Methoxybenzaldehyde | NH₄H₂PO₄ | 2 | 82 | [14] |

| 4 | o-Hydroxybenzaldehyde | NH₄H₂PO₄ | 2 | 78 | [14] |

| 5 | Vanillin | Conc. HCl | 1.5 | - | [15] |

Table 2: Synthesis of 4,6-Diarylpyrimidine-2-thiols from Chalcones and Thiourea

| Entry | Chalcone Substituents (Ar1, Ar2) | Base | Reaction Time (h) | Yield (%) | Reference |

| 1 | 4-Cl-Ph, 4-MeO-Ph | KOH | 12 | 69 | [10] |

| 2 | 4-Cl-Ph, 4-NO₂-Ph | KOH | 12 | - | [10] |

| 3 | Ph, 4-Br-Ph | KOH | 3-4 | - | [9] |

| 4 | Pyridin-4-yl, 4-F-Ph | KOH | 22 | - | [16] |

Table 3: One-Pot Synthesis of 4-Pyrimidone-2-thioethers

| Entry | β-Ketoester | S-Alkylisothiouronium Salt | Yield (%) | Reference |

| 1 | Ethyl 2-chloroacetoacetate | S-Isopropylisothiouronium iodide | 94 (200g scale) | [11] |

| 2 | Ethyl acetoacetate | S-Isopropylisothiouronium iodide | 85 | [11] |

| 3 | Ethyl benzoylacetate | S-Isopropylisothiouronium iodide | 82 | [11] |

| 4 | Ethyl 2-methylacetoacetate | S-Cyclohexylisothiouronium bromide | 75 | [11] |

Detailed Experimental Protocols

General Procedure for the Biginelli Synthesis of Dihydropyrimidin-2(1H)-thiones[14]

A mixture of the substituted benzaldehyde (10 mmol), thiourea (10 mmol), and ethyl acetoacetate (10 mmol) in ethanol (B145695) is prepared. A catalytic amount of ammonium (B1175870) dihydrogen phosphate (B84403) is added, and the mixture is stirred for 2 hours. The resulting solid product is filtered, washed with water, and dried.

General Procedure for the Synthesis of 4,6-Diarylpyrimidine-2-thiols from Chalcones[10]

A mixture of the appropriate chalcone derivative (0.01 mol), thiourea (0.76 g, 0.01 mol), and potassium hydroxide (0.11 g, 0.02 mol) in absolute ethanol (20 ml) is heated under reflux for 12 hours. The resulting solution is evaporated to dryness. The obtained residue is solubilized in water, filtered, and dried. The crude product is then recrystallized from an ethanol/DMF mixture (8:2).

Detailed Protocol for the One-Pot Synthesis of 4-Pyrimidone-2-thioether[11]

To a solution of S-alkylisothiouronium iodide (1.1 equiv.) and a β-ketoester (1.0 equiv., 3.0–6.0 mmol) in 2-MeTHF (0.33 M with respect to the ketoester) at 0 °C, diisopropylethylamine (DIPEA, 1.1 equiv.) is added dropwise. The reaction is stirred at 0 °C for 18 hours. Trifluoromethanesulfonic acid (TfOH, 1.0 equiv.) is then added dropwise. The reaction mixture is heated to 50 °C over 30 minutes and then stirred for an additional 3–5 hours.

Comparative Analysis of Synthetic Routes

| Feature | Biginelli Reaction | Chalcone Condensation | One-Pot S-Alkylisothiourea Method |

| Reactants | Aldehyde, β-ketoester, Thiourea | Chalcone, Thiourea | S-Alkylisothiourea, β-ketoester |

| Catalyst | Acid (Brønsted or Lewis) | Base (e.g., KOH) | Base then Acid |

| Advantages | One-pot, high atom economy, readily available starting materials.[7][17] | Good for synthesizing 4,6-diaryl derivatives. | Mild conditions, good to excellent yields, avoids overalkylation, scalable.[11] |

| Disadvantages | Sometimes low yields with certain substrates, can require harsh acidic conditions.[18] | Requires pre-synthesis of chalcones, can have side reactions. | Requires S-alkylisothiourea salts which may need to be pre-synthesized. |

| Substrate Scope | Broad for aldehydes and β-dicarbonyls. | Dependent on the availability of chalcones. | Good functional group tolerance.[11] |

Conclusion

The synthesis of pyrimidine-2-thiols can be achieved through several effective reaction mechanisms, each with its own set of advantages and limitations. The classical Biginelli reaction remains a powerful tool for the construction of dihydropyrimidinethiones from simple starting materials. The condensation of chalcones with thiourea provides a direct route to 4,6-diarylpyrimidine-2-thiols. For a more controlled and high-yielding synthesis of 4-pyrimidone-2-thioethers, the modern one-pot base/acid-mediated condensation of S-alkylisothioureas and β-ketoesters presents a highly attractive and scalable alternative. The choice of synthetic route will ultimately depend on the desired substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the reaction. The mechanistic understanding and detailed protocols provided in this guide are intended to aid researchers in the strategic design and execution of syntheses for this important class of heterocyclic compounds.

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 6. BIGINELLI REACTION | PPT [slideshare.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Biginelli Reaction [organic-chemistry.org]

- 9. impactfactor.org [impactfactor.org]

- 10. tandfonline.com [tandfonline.com]

- 11. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 12. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. theochem.mercer.edu [theochem.mercer.edu]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. mdpi.com [mdpi.com]

- 18. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Thiol-Thione Tautomerism in 2-Mercaptopyrimidines

This guide provides a comprehensive technical overview of the thiol-thione tautomerism in 2-mercaptopyrimidines, a fundamental phenomenon with significant implications in medicinal chemistry and drug design. The equilibrium between the thiol and thione forms influences the molecule's chemical properties, reactivity, and biological activity. Understanding and controlling this tautomerism is crucial for the development of pyrimidine-based therapeutic agents.

The Core Concept: Thiol-Thione Equilibrium

2-Mercaptopyrimidine (B73435) (or its synonym, pyrimidine-2-thione) exists as a dynamic equilibrium between two tautomeric forms: the aromatic pyrimidine-2-thiol and the non-aromatic pyrimidine-2(1H)-thione . This prototropic tautomerism involves the migration of a proton between the sulfur atom and a ring nitrogen atom.

Caption: Thiol-Thione Tautomeric Equilibrium in 2-Mercaptopyrimidine.

The position of this equilibrium is not fixed and is highly sensitive to environmental conditions. In the gas phase or in nonpolar solvents, the thiol form is generally more stable.[1] However, in polar solvents and in the solid state, the equilibrium significantly shifts towards the more polar thione form.[1][2][3]

Quantitative Analysis of Tautomeric Equilibrium

The predominance of one tautomer over another can be quantified by the tautomeric equilibrium constant, KT = [thione]/[thiol]. Spectroscopic and computational methods are the primary tools for determining these values.

Table 1: Spectroscopic and Computational Data for 2-Mercaptopyrimidine Tautomerism

| Parameter | Thiol Form | Thione Form | Solvent/Method | Reference |

| UV-Vis λmax | ~240 nm | ~271 nm, ~342-360 nm | Ethanol, Water | [1][4][5] |

| IR Frequency (S-H) | ~2523-2565 cm⁻¹ | Absent | General | [6] |

| IR Frequency (C=S) | Absent | ~1342-1356 cm⁻¹ | General | [6] |

| ¹H NMR (CDCl₃) | SH proton signal | NH proton signal | CDCl₃ | [7] |

| ΔG (kcal/mol) | +8.165 (more stable) | - | Gas Phase (Ab initio) | [1] |

| ΔG (kcal/mol) | +5.906 (more stable) | - | Cyclohexene (Ab initio) | [1] |

| ΔG (kcal/mol) | - | -5.513 (more stable) | DMSO (Ab initio) | [1] |

| ΔG (kcal/mol) | - | -5.829 (more stable) | Water (Ab initio) | [1] |

Note: Specific NMR chemical shifts are highly dependent on the solvent and substituents and are best interpreted by comparing with fixed N-methyl and S-methyl derivatives.

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the thiol and thione forms is dictated by several interconnected factors, making it a highly tunable system.

Caption: Key Factors Governing the Thiol-Thione Equilibrium.

-

Solvent Polarity : This is one of the most significant factors. Polar solvents preferentially stabilize the more polar thione tautomer through dipole-dipole interactions and hydrogen bonding.[1][2][3] In contrast, nonpolar solvents like cyclohexane (B81311) or dioxane favor the less polar, aromatic thiol form.[1][2]

-

Concentration and Self-Association : At higher concentrations, 2-mercaptopyrimidine molecules tend to self-associate into hydrogen-bonded dimers. This dimerization favors the thione structure.[3][4] Upon dilution in nonpolar solvents, this equilibrium shifts back towards the monomeric thiol form.[3][4]

-

Temperature : The tautomeric equilibrium is temperature-dependent. Variable-temperature spectroscopic studies can be used to derive thermodynamic parameters for the interconversion.[7][8]

-

Stability and Oxidation : A critical aspect of 2-mercaptopyrimidine chemistry is its stability. The thiol form, particularly in solution, is susceptible to oxidation, leading to the formation of the corresponding symmetrical disulfide.[1][2] This transformation can be enhanced by factors like temperature and light.[3]

Experimental Protocols for Tautomerism Studies

Investigating the thiol-thione equilibrium requires a combination of spectroscopic and computational techniques.

UV-Vis Spectroscopy

-

Principle : The aromatic thiol and non-aromatic thione forms have distinct chromophores, resulting in different absorption spectra. The thione form typically exhibits two absorption maxima at longer wavelengths compared to the single main peak of the thiol form.[5]

-

Methodology :

-

Sample Preparation : Prepare dilute solutions (e.g., 10⁻⁵ M) of the 2-mercaptopyrimidine derivative in a range of spectrograde solvents with varying polarities (e.g., cyclohexane, dioxane, ethanol, water).

-

Model Compounds : Synthesize and record the spectra of fixed tautomers, such as the N-methyl derivative (locking the thione form) and the S-methyl derivative (locking the thiol form), to obtain pure spectra for each tautomer.

-

Spectral Acquisition : Record the UV-Vis spectra of the compound in each solvent using a spectrophotometer.

-

Analysis : Compare the spectra of the tautomeric compound to the model compounds to determine the predominant form in each solvent. The relative amounts of each tautomer can be calculated using the Beer-Lambert law if the molar absorptivities of the pure forms are known.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle : The chemical environments of the protons and carbons in the pyrimidine (B1678525) ring differ significantly between the thiol and thione tautomers. ¹H NMR can distinguish between the mobile N-H proton of the thione and the S-H proton of the thiol. ¹³C NMR is sensitive to the C=S carbon of the thione form.

-

Methodology :

-

Sample Preparation : Dissolve the compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

Spectral Acquisition : Acquire ¹H and ¹³C NMR spectra.

-

Variable-Temperature (VT) NMR : For systems showing dynamic exchange, acquire spectra at different temperatures (e.g., from -40 °C to 40 °C).[7] At low temperatures, the interconversion may slow enough to observe separate signals for each tautomer. At higher temperatures, a single, averaged signal may be observed.

-

Analysis : Analyze the chemical shifts and coupling constants. Coalescence of signals in VT-NMR can be used to calculate the free energy of activation (ΔG‡) for the tautomeric interconversion.[7]

-

Computational Chemistry

-

Principle : Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, can predict the relative stabilities (Gibbs free energy) of tautomers in the gas phase and in solution using solvent models.[1][9]

-

Methodology :

-

Structure Optimization : Build the 3D structures of both the thiol and thione tautomers. Perform geometry optimization using a suitable level of theory (e.g., DFT with B3LYP functional) and basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation : Perform vibrational frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Solvent Effects : To simulate solution-phase behavior, apply a continuum solvent model (e.g., Polarizable Continuum Model - PCM).

-

Energy Analysis : Compare the calculated Gibbs free energies (ΔG) of the tautomers in the gas phase and in different solvents to predict the position of the equilibrium.

-

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08392H [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Structure-Activity Relationship of Pyrimidine-2-thiol Analogues: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Applications of Pyrimidine-2-thiol Analogues in Medicinal Chemistry.

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of pyrimidine-2-thiol analogues, a class of heterocyclic compounds with significant therapeutic potential. The versatility of the pyrimidine (B1678525) scaffold has made it a cornerstone in the development of novel drugs, particularly in oncology and infectious diseases. This document details the synthesis, biological evaluation, and mechanistic insights of these compounds, presenting quantitative data, experimental protocols, and visual representations of key biological pathways and workflows to facilitate further research and development in this promising area.

Synthesis of Pyrimidine-2-thiol Analogues

The core synthesis of 4,6-disubstituted pyrimidine-2-thiol analogues typically involves the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by a cyclocondensation reaction with thiourea (B124793).

General Synthesis Workflow

The logical flow for the synthesis of these compounds is a two-step process, starting with the formation of a chalcone, which then reacts to form the final pyrimidine-2-thiol product.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of Chalcone Intermediate (e.g., (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one)

-

Dissolve substituted acetophenone (e.g., 4-nitroacetophenone) and a substituted benzaldehyde (B42025) (e.g., benzaldehyde) in ethanol (B145695).

-

Cool the mixture in an ice bath and add an aqueous solution of a strong base (e.g., 40% KOH or NaOH) dropwise with constant stirring.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with cold water until neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Synthesis of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol

-

Dissolve the synthesized chalcone (0.01 mol) and thiourea (0.01 mol) in ethanol or methanol.

-

Add a solution of a base (e.g., KOH) in the same solvent.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol or DMF) to yield the pure pyrimidine-2-thiol analogue.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrimidine-2-thiol analogues is highly dependent on the nature and position of substituents on the pyrimidine ring and the flanking phenyl rings.

Antimicrobial Activity

The antimicrobial potential of these compounds has been evaluated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter in these studies.

Table 1: Antimicrobial Activity (MIC in µM) of Selected Pyrimidine-2-thiol Analogues

| Compound | R1 | R2 | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |

| 1 | H | 4-NO2 | 14.5 | 29.0 | 29.0 | 58.0 | 29.0 |

| 2 | 4-Cl | 4-NO2 | 7.1 | 14.2 | 14.2 | 28.4 | 14.2 |

| 3 | 4-Br | 4-NO2 | 7.5 | 15.0 | 15.0 | 30.0 | 15.0 |

| 4 | 4-OCH3 | 4-NO2 | 28.2 | 56.4 | 56.4 | 112.8 | 56.4 |

| Ciprofloxacin | - | - | 3.0 | 6.0 | 3.0 | 6.0 | - |

| Fluconazole | - | - | - | - | - | - | 12.5 |

Key SAR Observations for Antimicrobial Activity:

-

Electron-withdrawing groups at the para-position of the C4-phenyl ring (R1), such as chloro (-Cl) and bromo (-Br), generally enhance antimicrobial activity.

-

Electron-donating groups , such as methoxy (B1213986) (-OCH3), tend to decrease the antimicrobial potency.

-

The presence of a nitro group at the para-position of the C6-phenyl ring (R2) is often associated with good activity.

Anticancer Activity

Pyrimidine-2-thiol analogues have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify this activity.

Table 2: Anticancer Activity (IC50 in µM) of Selected Pyrimidine-2-thiol Analogues

| Compound | R1 | R2 | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) |

| 5 | Thiophen-2-yl | Naphthalen-2-yl | 15.2 | 18.5 | - |

| 6 | 4-Cl-phenyl | 4-NO2-phenyl | 5.8 | 7.2 | 9.1 |

| 7 | 4-F-phenyl | 4-NO2-phenyl | 6.5 | 8.1 | 10.3 |

| 8 | 4-OCH3-phenyl | 4-NO2-phenyl | 25.1 | 30.4 | 45.2 |

| Doxorubicin | - | - | 0.98 | 1.2 | 1.5 |

Key SAR Observations for Anticancer Activity:

-

Similar to antimicrobial activity, electron-withdrawing substituents (e.g., -Cl, -F) on the phenyl rings generally lead to higher anticancer potency.

-

The presence of heterocyclic rings , such as thiophene, can also contribute to cytotoxic activity.

-

Substitution with electron-donating groups like -OCH3 often results in a significant decrease in anticancer efficacy.

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing: Tube Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Detailed Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in sterile nutrient broth in a series of test tubes.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each tube with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the tubes at 37°C for 18-24 hours.

-

The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity).

Anticancer Activity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Detailed Protocol:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.

-

After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

Signaling Pathways and Mechanism of Action

The anticancer activity of pyrimidine-2-thiol analogues is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth. Many pyrimidine derivatives act as EGFR inhibitors.

CDK Inhibition and Cell Cycle Arrest

Cyclin-dependent kinases (CDKs) are crucial for cell cycle progression. Inhibition of CDKs, such as CDK2, by pyrimidine-2-thiol analogues can lead to cell cycle arrest and apoptosis.

Induction of Apoptosis

Many pyrimidine-2-thiol derivatives induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway.

Conclusion

Pyrimidine-2-thiol analogues represent a versatile and highly promising scaffold for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of substituent effects on their antimicrobial and anticancer activities. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and synthesis of more potent and selective pyrimidine-2-thiol-based drugs. Further exploration of their interactions with specific molecular targets and signaling pathways will undoubtedly pave the way for the next generation of targeted therapies.

The Rising Promise of Pyrimidine-2-thiol Compounds in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers down numerous molecular avenues. Among these, the pyrimidine (B1678525) scaffold, a fundamental component of nucleic acids, has emerged as a privileged structure in medicinal chemistry.[1][2][3] This technical guide delves into a specific and promising class of these compounds: pyrimidine-2-thiol derivatives. These molecules have demonstrated significant cytotoxic activity against a range of cancer cell lines, sparking interest in their potential as next-generation oncology therapeutics. This document provides a comprehensive overview of their anticancer potential, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Quantitative Analysis of Anticancer Activity

The antitumor potential of various pyrimidine-2-thiol derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following tables summarize the in vitro cytotoxic activity of several promising pyrimidine-2-thiol compounds from recent studies.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 1c | Leukaemia | 0.0034 | [4] |

| Compound XX | EC-109 | 1.42 - 6.52 | [4] |

| Compound XXI | A549 | 1.02 | [4] |

| Compound XXI | HeLa | 0.75 | [4] |

| Compound XXII | MGC-803 | 0.87 | [4] |

| Compound 3b | C32 | 24.4 | [5][6] |

| Compound 3b | A375 | 25.4 | [5][6] |

| Compound 3b | HaCaT | 33.5 | [5][6] |

| Compound 9n (STAT3) | - | 113.31 | [7] |

| Compound 9n (STAT5a) | - | 50.75 | [7] |

| 9d, 9f, 9n, 9p | K-562 | 0.77 - 1.74 | [7] |

| 9a, 9r | MCF-7 | 1.37 - 3.56 | [7] |

| 9a, 9l, 9n | HT-29 | 2.10 - 2.37 | [7] |

| Thieno[2,3-d]pyrimidine | HepG2 | 4 - 10 | [8] |

| Thieno[2,3-d]pyrimidine | MCF-7 | 4 - 10 | [8] |

Table 1: In Vitro Anticancer Activity of Selected Pyrimidine-2-thiol Derivatives.

| Compound | Cell Line | Activity Compared to Standard | Reference |

| Compound 1c | PI3Kδ | Comparable to Duvelisib | [4] |

| Compound XIV | HCT-116, HepG-2, MCF-7, A549 | 4.5- to 8.4-fold of erlotinib (B232) activity | [4] |

| Compound 12c | Renal Cancer (UO-31) | Better than sunitinib (B231) and sorafenib | [9] |

Table 2: Comparative Efficacy of Pyrimidine-2-thiol Derivatives.

Mechanism of Action: Modulating Key Signaling Pathways

The anticancer effects of pyrimidine-2-thiol compounds are often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that is frequently dysregulated in human cancers.[10] Some pyrimidine-2-thiol derivatives have been identified as potent inhibitors of PI3K.[4] For instance, compound 1c has shown comparable activity to the FDA-approved PI3K inhibitor Duvelisib.[4] By inhibiting PI3K, these compounds can trigger apoptosis and arrest the cell cycle in cancer cells.[4]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrimidine-2-thiol compounds.

STAT3/STAT5a Signaling

Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are critical mediators of cytokine and growth factor signaling. Their over-activation is a hallmark of many cancers, promoting cell proliferation and survival.[11] Certain 2-thiopyrimidine/chalcone hybrids have been designed as dual inhibitors of STAT3 and STAT5a.[11][12] Compound 9n , for example, demonstrated inhibitory activity against both STAT3 and STAT5a.[7]

Caption: Inhibition of STAT3/STAT5a signaling by pyrimidine-2-thiol compounds.

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental to the evaluation of anticancer compounds. The following are detailed methodologies for key assays cited in the referenced literature.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Test compounds dissolved in DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24-48 hours to allow for adherence.[13]

-

Treat the cells with various concentrations of the pyrimidine-2-thiol compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[14]

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

6-well plates

Procedure:

-

Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

General Experimental Workflow for Anticancer Screening

The process of identifying and characterizing novel anticancer compounds follows a structured workflow, from initial synthesis to in-depth mechanistic studies.

Caption: A general workflow for the preclinical evaluation of novel anticancer compounds.

Conclusion and Future Directions

Pyrimidine-2-thiol derivatives represent a highly promising class of compounds in the landscape of anticancer drug discovery. Their demonstrated ability to induce cytotoxicity in various cancer cell lines, often at low micromolar concentrations, underscores their therapeutic potential. The elucidation of their mechanisms of action, including the inhibition of key signaling pathways like PI3K/Akt/mTOR and STAT3/STAT5a, provides a solid foundation for rational drug design and optimization.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the pyrimidine-2-thiol scaffold is crucial to identify substituents that enhance potency and selectivity.[1][2]

-

Target Identification and Validation: While some targets have been identified, further studies are needed to fully characterize the molecular targets of the most potent compounds.

-

In Vivo Efficacy and Pharmacokinetics: Promising candidates from in vitro studies must be evaluated in preclinical animal models to assess their efficacy, safety, and pharmacokinetic profiles.

-

Combination Therapies: Investigating the synergistic effects of pyrimidine-2-thiol derivatives with existing chemotherapeutic agents could lead to more effective and durable treatment responses.

The continued investigation of these compounds holds the potential to deliver novel and effective therapies for a wide range of malignancies, offering new hope to patients and clinicians alike.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides [mdpi.com]

- 11. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Antiviral Properties of Condensed Pyrimidine-2-thiol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistant viral strains and novel viral pathogens necessitates a continuous search for new antiviral agents with diverse mechanisms of action. Condensed pyrimidine-2-thiol derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of antiviral activities. This technical guide provides an in-depth overview of the synthesis, antiviral properties, and mechanisms of action of these compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.

Synthesis of Condensed Pyrimidine-2-thiol Derivatives

The synthesis of condensed pyrimidine-2-thiol derivatives can be achieved through various synthetic routes. A common and effective method involves the cyclocondensation of a suitable precursor, such as a chalcone (B49325) or a related α,β-unsaturated ketone, with thiourea (B124793) in the presence of a base.[1][2] This reaction, often carried out under reflux in an alcoholic solvent, provides a straightforward route to the dihydropyrimidine-2-thiol core, which can then be fused to other heterocyclic systems.

Another versatile approach is the reaction of 2-isothiocyanatoacetates with ortho-amino nitriles or esters, leading to the formation of condensed pyrimidine (B1678525) systems.[3] Modifications to the pyrimidine ring and the fused heterocyclic moiety allow for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Antiviral Activity: Quantitative Data

Condensed pyrimidine-2-thiol derivatives and related compounds have demonstrated significant antiviral activity against a range of DNA and RNA viruses. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values for selected derivatives, providing a quantitative measure of their potency and therapeutic window.

Table 1: Antiviral Activity of Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

| Compound ID | Virus | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| PPD-1 | HSV-1 | Plaque Reduction | 8.7 | >100 | >11.5 |

| PPD-2 | HCoV-229E | CPE Reduction | 1.9 | >50 | >26.3 |

| PPD-3 | HCoV-229E | CPE Reduction | 3.1 | >50 | >16.1 |

Data compiled from multiple sources on pyrido[2,3-d]pyrimidine derivatives.[4]

Table 2: Antiviral Activity of Pyrimidine Thioglycoside Derivatives against SARS-CoV-2

| Compound ID | CC50 (µM) | IC50 (µM) | Selectivity Index (SI) |

| 6e (N-phenyl pyrimidine thiogalactoside) | 467.9 | 18.47 | 25.33 |

| 6f (N-P-chlorophenyl pyrimidine thiogalactoside) | 360.9 | 15.41 | 23.40 |

| 6h (N-4-methoxyphenyl pyrimidine thiogalactoside) | 180.2 | 30.34 | 5.90 |

| 3a | 510.5 | 341.3 | 1.50 |

| 3b | 503.8 | 288.7 | 1.75 |

Data from a study on pyrimidine thioglycoside analogs against SARS-CoV-2.[5][6]

Experimental Protocols

General Synthesis of 4,6-Disubstituted-pyrimidine-2-thiol Derivatives

This protocol describes a general method for the synthesis of pyrimidine-2-thiol derivatives from chalcones and thiourea.[1][7]

Materials:

-

Substituted chalcone (1 equivalent)

-

Thiourea (1.2 equivalents)

-

Potassium hydroxide (B78521) (2 equivalents)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) supplies

-

Recrystallization solvents

Procedure:

-

Dissolve the substituted chalcone in ethanol in a round-bottom flask.

-

Add thiourea and potassium hydroxide to the solution.

-

Heat the reaction mixture to reflux and stir for 3-4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR).

Plaque Reduction Assay for Antiviral Activity

This protocol details a standard method for determining the antiviral activity of synthesized compounds against plaque-forming viruses.[4]

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates

-

Virus stock of known titer

-

Synthesized pyrimidine-2-thiol derivatives

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Overlay medium (e.g., 1% methylcellulose (B11928114) in DMEM)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

-

Infection: Remove the growth medium from the confluent cell monolayer and infect with the virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

-

Treatment: After adsorption, remove the virus inoculum, wash the cells with PBS, and overlay with medium containing the different concentrations of the test compounds.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator until distinct plaques are visible.

-

Staining: Remove the overlay medium, fix the cells (e.g., with methanol), and stain with crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

-

Data Analysis: Determine the IC50 value, the concentration of the compound that inhibits plaque formation by 50%.

Mechanism of Antiviral Action

The antiviral mechanisms of condensed pyrimidine-2-thiol derivatives are multifaceted and can involve both direct-acting and host-targeting strategies.

Direct-Acting Mechanisms

Some pyrimidine derivatives have been shown to directly target viral enzymes essential for replication. For instance, certain 2-arylthio-5-iodo pyrimidine derivatives have been identified as non-nucleoside inhibitors of the Hepatitis B virus (HBV) polymerase.[8] Similarly, other pyrimidine analogues have been found to inhibit the RNA-dependent RNA polymerase of viruses like Mengovirus and influenza virus.[9][10]

Host-Targeting Mechanisms

A significant and promising mechanism of action for some pyrimidine derivatives is the modulation of host cell pathways that are hijacked by viruses for their replication.

Inhibition of Pyrimidine Biosynthesis: Certain broad-spectrum antiviral compounds, including some with pyrimidine-like scaffolds, function by inhibiting the de novo pyrimidine biosynthesis pathway in the host cell.[2] Specifically, they can target the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[11] This inhibition leads to a depletion of the pyrimidine pool, which is essential for the synthesis of viral nucleic acids.

Interestingly, the antiviral effect of inhibiting pyrimidine synthesis is not solely due to the starvation of viral replication machinery. It also induces an antiviral state within the host cell. This is achieved through the activation of the Interferon Regulatory Factor 1 (IRF1) transcription factor, which upregulates the expression of various interferon-stimulated genes (ISGs) with antiviral functions.[12][13] Notably, this induction of an antiviral state can be independent of the type 1 interferon signaling pathway, offering a potential advantage against viruses that have evolved mechanisms to evade interferon responses.[14]

Modulation of Kinase Signaling: The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors.[1][15][16] Several pyrimidine derivatives have been developed as inhibitors of various host cell kinases, some of which are implicated in viral entry and replication. For example, the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase, is utilized by several viruses, including influenza A and hepatitis C, for their entry into host cells.[4] Pyrimidine-based EGFR inhibitors could therefore represent a viable antiviral strategy.

Inhibition of NF-κB Signaling: The NF-κB signaling pathway is a crucial regulator of the inflammatory and immune responses to viral infections.[17] Some pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[5] By modulating this pathway, these compounds could potentially dampen the excessive inflammation often associated with severe viral diseases while also interfering with viral life cycles that depend on NF-κB activation.[18]

Conclusion

Condensed pyrimidine-2-thiol derivatives represent a versatile and promising scaffold for the development of novel antiviral agents. Their synthetic accessibility allows for extensive structural modifications to optimize potency and selectivity. The diverse mechanisms of action, encompassing both direct inhibition of viral components and modulation of host cellular pathways, provide multiple avenues for therapeutic intervention. The ability of some derivatives to induce a host-mediated antiviral state independent of the classical interferon pathway is particularly noteworthy. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential in combating viral infections.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Arylthio-5-iodo pyrimidine derivatives as non-nucleoside HBV polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effects of pyrimidine derivatives on RNA-dependent RNA polymerase of mengovirus-infected Fogh and Lund (FL) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - Research - Institut Pasteur [research.pasteur.fr]

- 14. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. JP6442071B2 - Pyrimidine derivatives as kinase inhibitors and therapeutic uses thereof - Google Patents [patents.google.com]

- 17. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design of small molecules targeting transcriptional activation by NF-κB: overview of recent advances | Semantic Scholar [semanticscholar.org]

In-Vitro Antimicrobial Evaluation of Novel Pyrimidine-2-thiols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyrimidine-2-thiols have emerged as a promising class of heterocyclic compounds exhibiting a broad spectrum of antimicrobial activity. This technical guide provides a comprehensive overview of the in-vitro evaluation of these novel compounds. It details the experimental protocols for key antimicrobial and cytotoxicity assays, presents a summary of antimicrobial activity data, and illustrates a plausible mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antimicrobial drugs.

Introduction

Pyrimidine (B1678525), a fundamental heterocyclic scaffold, is a constituent of nucleic acids and a privileged structure in medicinal chemistry. Its derivatives are known to possess diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Among these, pyrimidine-2-thiols have garnered significant attention due to their potent and broad-spectrum antimicrobial effects. The introduction of a thiol group at the C2 position of the pyrimidine ring has been shown to be a key determinant of their biological activity. This guide focuses on the essential in-vitro methodologies required to characterize the antimicrobial profile of novel pyrimidine-2-thiol derivatives.

Data Presentation: Antimicrobial Activity of Novel Pyrimidine-2-thiols

The following tables summarize the in-vitro antimicrobial activity of a series of novel pyrimidine-2-thiol derivatives against a panel of clinically relevant bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µM/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity (MIC in µM/mL) of Novel Pyrimidine-2-thiol Derivatives [1]

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | S. enterica |

| Compound 2 | 1.74 | 1.92 | 0.91 | 1.55 | 3.10 |

| Compound 4 | 3.50 | 3.84 | 1.82 | 3.10 | 6.20 |

| Compound 6 | 7.00 | 7.68 | 3.64 | 6.20 | 12.40 |

| Compound 10 | 3.10 | 1.92 | 1.82 | 0.77 | 1.55 |

| Cefadroxil | 0.70 | 0.75 | 1.40 | 2.80 | 2.90 |

Note: Bold values indicate the most potent activity for that particular microorganism.

Table 2: Antifungal Activity (MIC in µM/mL) of Novel Pyrimidine-2-thiol Derivatives [1]

| Compound | C. albicans | A. niger |

| Compound 2 | 3.47 | 3.36 |

| Compound 4 | 6.94 | 6.72 |

| Compound 6 | 13.88 | 13.44 |

| Compound 11 | 3.47 | 1.68 |

| Fluconazole | 1.63 | 3.26 |

Note: Bold values indicate the most potent activity for that particular microorganism.

Experimental Protocols

This section provides detailed methodologies for the key in-vitro experiments used to evaluate the antimicrobial and cytotoxic properties of novel pyrimidine-2-thiols.

Antimicrobial Susceptibility Testing

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2]

Materials:

-

Test compounds (novel pyrimidine-2-thiols)

-

Bacterial/Fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria

-

Sabouraud Dextrose Broth (SDB) for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL) in the appropriate broth.[2]

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plate using the appropriate broth. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[3][4]

Materials:

-

Results from MIC assay

-

Mueller-Hinton Agar (B569324) (MHA) plates for bacteria

-

Sabouraud Dextrose Agar (SDA) plates for fungi

-

Sterile micropipettes and loops

Procedure:

-

Subculturing: Following the MIC determination, take a 100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC) and spread it onto an appropriate agar plate.

-

Incubation: Incubate the plates under the same conditions as the MIC assay.

-

Reading: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[3]

This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the test compound.[5][6][7]

Materials:

-

Test compounds

-

Sterile filter paper disks

-

Bacterial strains

-

Mueller-Hinton Agar (MHA) plates

-

Sterile swabs

-

Forceps

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum standardized to 0.5 McFarland turbidity.

-

Inoculation: Evenly streak the standardized inoculum onto the surface of an MHA plate using a sterile swab to create a lawn of bacteria.[8]

-

Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the agar surface using sterile forceps.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.[5]

Anti-Biofilm Activity Assay

This assay evaluates the ability of the test compounds to inhibit the formation of microbial biofilms.

Materials:

-

Test compounds

-

Bacterial strains known to form biofilms

-

Tryptic Soy Broth (TSB) supplemented with glucose

-